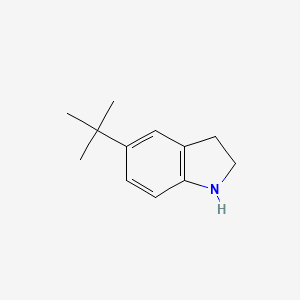

5-(tert-Butyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWWFXGCBMZVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588402 | |

| Record name | 5-tert-Butyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65826-97-3 | |

| Record name | 5-tert-Butyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-tert-butylindoline chemical structure and properties

Chemical Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

5-tert-butylindoline (5-tert-butyl-2,3-dihydro-1H-indole) is a specialized heterocyclic building block utilized primarily in drug discovery and advanced materials science. As a lipophilic, electron-rich scaffold, it serves as a critical intermediate for modulating the physicochemical properties of pharmaceutical candidates. The bulky tert-butyl group at the C5 position provides significant steric occlusion, often used to block metabolic hotspots (specifically CYP450-mediated oxidation) and enhance membrane permeability through increased logP. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.

Chemical Identity & Properties

The 5-tert-butylindoline molecule consists of a fused benzene and pyrrolidine ring (indoline core) substituted with a tertiary butyl group at the 5-position. This substitution pattern significantly alters the electronic and steric environment compared to the parent indoline.

Table 1: Physicochemical Profile

| Property | Data / Prediction | Notes |

| IUPAC Name | 5-tert-butyl-2,3-dihydro-1H-indole | |

| Molecular Formula | C₁₂H₁₇N | |

| Molecular Weight | 175.27 g/mol | |

| CAS Number | Not widely listed | Refer to N-Boc derivative (CAS 129487-92-9) or Indole precursor (CAS 2969-65-5) |

| Physical State | Viscous Oil / Low-melting Solid | Likely solidifies upon cooling; N-Boc derivative is solid.[1][2] |

| Boiling Point | ~285–295 °C (Predicted) | Extrapolated from N-Boc derivative (385°C).[1] |

| Density | ~0.96 g/cm³ (Predicted) | Less dense than unsubstituted indoline due to bulky alkyl group.[1] |

| LogP (Predicted) | 3.8 – 4.2 | High lipophilicity due to tert-butyl group.[1] |

| pKa (Conjugate Acid) | ~5.0 | Typical for N-alkyl indolines; nitrogen is moderately basic.[1] |

Synthesis & Manufacturing Protocols

The most robust route to 5-tert-butylindoline is the selective reduction of its aromatic precursor, 5-tert-butylindole. This method preserves the bulky alkyl group while saturating the C2-C3 double bond.

Primary Route: Cyanoborohydride Reduction

This protocol is preferred for its high chemoselectivity, avoiding over-reduction or loss of the tert-butyl group.

Reagents:

-

Starting Material: 5-tert-butylindole (1.0 eq)[2]

-

Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq)

-

Solvent: Glacial Acetic Acid (AcOH)

Protocol:

-

Dissolution: Dissolve 5-tert-butylindole in glacial acetic acid (0.5 M concentration) in a round-bottom flask under N₂ atmosphere.

-

Addition: Cool the solution to 10°C. Add NaBH₃CN portion-wise over 20 minutes to control exotherm and hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes); the indoline spot will be more polar and stain intensely with ninhydrin.

-

Quench: Pour the reaction mixture into ice-cold water. Basify carefully with 4M NaOH to pH > 10.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Pathway[1]

Figure 1: Selective reduction pathway converting the indole core to the indoline scaffold.

Functionalization & Reactivity[1]

5-tert-butylindoline is a versatile nucleophile (at Nitrogen) and electrophile (on the aromatic ring). The tert-butyl group at C5 exerts a strong directing effect, blocking the para-position relative to the nitrogen lone pair, which forces electrophilic substitution to the ortho (C7) or meta (C4/C6) positions.

Key Reactivity Patterns[1][3]

-

N-Alkylation/Acylation: The secondary amine is highly reactive. It readily undergoes Sɴ2 reactions with alkyl halides or acylation with acid chlorides to form tertiary amides/amines.

-

Electrophilic Aromatic Substitution (EAS):

Visualization: Reactivity Logic[1]

Figure 2: Reactivity map highlighting the nucleophilic nitrogen and sterically constrained aromatic ring.

Analytical Characterization

Validating the structure of 5-tert-butylindoline requires careful analysis of the NMR signals, particularly distinguishing the aliphatic indoline ring protons from the aromatic signals.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 1.31 | Singlet (s) | 9H | C(CH ₃)₃ | Characteristic strong singlet for tert-butyl group.[1] |

| 3.02 | Triplet (t) | 2H | C3-H ₂ | Benzylic methylene protons of the indoline ring.[1] |

| 3.55 | Triplet (t) | 2H | C2-H ₂ | Methylene protons adjacent to Nitrogen (deshielded).[1] |

| 3.80 | Broad (br s) | 1H | N-H | Exchangeable amine proton (shift varies with concentration).[1] |

| 6.65 | Doublet (d) | 1H | C7-H | Ortho to Nitrogen; shielded by electron donation.[1] |

| 7.10 | Doublet of Doublets (dd) | 1H | C6-H | Coupling with C4 and C7.[1] |

| 7.25 | Doublet (d) | 1H | C4-H | Meta to Nitrogen; deshielded slightly by tert-butyl.[1] |

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 176.15 m/z

-

Fragmentation: Loss of methyl group from tert-butyl is common ([M-15]⁺), as is the aromatization back to the indole cation under high energy.

Applications in Drug Discovery

Metabolic Stability

The 5-position of the indole/indoline scaffold is a primary site for Phase I metabolic oxidation (hydroxylation) by CYP450 enzymes. Substituting this position with a bulky, metabolically inert tert-butyl group:

-

Blocks Metabolism: Prevents formation of the 5-hydroxy metabolite, significantly extending the half-life (t1/2) of the drug candidate.

-

Steric Shielding: The bulk of the tert-butyl group can disrupt binding to metabolic enzymes while maintaining affinity for the target receptor.

Lipophilicity Modulation

The tert-butyl group adds substantial lipophilicity (+1.5 to +2.0 logP units). This is utilized to:

-

Enhance Blood-Brain Barrier (BBB) penetration for CNS targets.

-

Improve passive permeability in gut epithelial cells.

Safety & Handling

Hazard Classification (GHS):

-

Skin Irritant (Category 2): Causes skin irritation.

-

Eye Irritant (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle within a certified chemical fume hood.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the indole or formation of N-oxides.

References

-

Synthesis of Indolines: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles to Indolines." Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814. Link

-

Indoline Scaffold Properties: PubChem Compound Summary for 5-(tert-Butyl)-2-phenylindoline (Analogous Structure). National Center for Biotechnology Information. Link

-

Metabolic Blocking Strategies: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529–2591. Link

-

General Safety Data: Sigma-Aldrich Safety Data Sheet for Indoline Derivatives. Link

Sources

- 1. Tert-butyl 2,3-dihydro-1H-indole-1-carboxylate - C13H17NO2 | CSSB00011216230 [chem-space.com]

- 2. 5-(tert-Butyl)-4,5,6,7-tetrahydro-1H-indole | C12H19N | CID 16069545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl 2,3-dihydro-1H-isoindole-5-carboxylate,1564450-77-6-Amadis Chemical [amadischem.com]

- 4. 1387445-50-2|tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl 5-methoxy-1H-indole-1-carboxylate | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

Strategic Characterization and Synthesis of 5-tert-butyl-2,3-dihydro-1H-indole

Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary

5-tert-butyl-2,3-dihydro-1H-indole (also known as 5-tert-butylindoline ) is a lipophilic, bicyclic nitrogen heterocycle often utilized as a scaffold in the development of GPCR ligands, kinase inhibitors, and peptidomimetics.[1] The tert-butyl group at the C5 position introduces significant steric bulk and lipophilicity, critical for modulating metabolic stability (blocking metabolic hot-spots) and enhancing hydrophobic pocket binding.

Critical Finding on CAS Identification: Unlike its aromatic precursor (5-tert-butylindole), the dihydro- derivative does not possess a single, widely recognized commodity CAS number in global public registries. It is frequently treated as a custom synthesis target or an intermediate generated in situ. Researchers should not rely on a single CAS identifier for procurement but rather source the stable precursor and perform a controlled reduction.

Chemical Identity & CAS Forensics

To ensure procurement accuracy, researchers must distinguish between the target indoline (dihydro) and the oxidized indole (aromatic).

Target Specification

| Feature | Specification |

| IUPAC Name | 5-tert-butyl-2,3-dihydro-1H-indole |

| Common Name | 5-tert-butylindoline |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| Key Structural Feature | Saturated C2-C3 bond (non-aromatic pyrrole ring) |

| Commercial Status | Rare / Custom Synthesis |

The "Anchor" Precursors

Since the target is rarely stocked, you must source the oxidized precursor . The following CAS numbers are verified for the starting materials:

| Precursor Compound | CAS Number | Availability | Notes |

| 5-tert-butyl-1H-indole | 34392-56-2 | High | Primary Starting Material. Aromatic core. |

| N-Boc-5-bromoindoline | 129487-92-9 | Medium | Requires lithiation/alkylation (complex route). |

| 5-tert-butylisatin | Custom | Low | Requires reduction of both carbonyls. |

Warning: Do not confuse with 6-tert-butylindole or 2-tert-butylindole (CAS 1805-65-8). Position isomerism significantly alters pharmacological activity.[2]

Strategic Synthesis Protocol

The most reliable route to 5-tert-butylindoline is the selective reduction of the C2-C3 double bond of 5-tert-butylindole. The method below utilizes Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid, chosen for its high chemoselectivity toward the heterocyclic ring while leaving the benzene ring intact.

Reaction Scheme

Transformation: 5-tert-butylindole

Step-by-Step Methodology

Reagents:

-

Substrate: 5-tert-butyl-1H-indole (1.0 eq)

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Quench: Sodium Hydroxide (NaOH) (aq)

Protocol:

-

Dissolution: In a fume hood, dissolve 5-tert-butylindole (e.g., 1.75 g, 10 mmol) in glacial acetic acid (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add NaBH₃CN (1.88 g, 30 mmol) portion-wise over 15 minutes. Caution: Exothermic. Evolution of minor HCN gas is possible; ensure robust ventilation.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The indoline spot is typically more polar and stains blue/purple with Ninhydrin (secondary amine), whereas the indole stains pink/red with Ehrlich’s reagent.

-

-

Quenching: Pour the reaction mixture carefully into ice-cold water (50 mL).

-

Neutralization: Basify to pH > 10 using 4M NaOH or solid Na₂CO₃. Critical: The amine must be deprotonated to be extracted.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Structural Validation (Self-Validating System)

To confirm the synthesis, you must verify the saturation of the C2-C3 bond.

1H NMR Diagnostics (CDCl₃, 400 MHz)

The shift from aromatic indole to aliphatic indoline is distinct.

| Position | Indole (Precursor) | Indoline (Target) | Diagnostic Change |

| C2-H | Aromatic | ||

| C3-H | Aromatic | ||

| N-H | Shift in acidity/environment | ||

| t-Butyl | Remains largely unchanged |

Mass Spectrometry

-

Indole (SM): [M+H]⁺ = 174.13

-

Indoline (Product): [M+H]⁺ = 176.14 (+2 mass units).

Visualizations & Logic Flow

Synthesis & Sourcing Workflow

This diagram illustrates the decision logic for obtaining the molecule, highlighting the synthesis route over the direct purchase route.

Caption: Workflow for sourcing 5-tert-butylindoline via the precursor reduction route.

Mechanistic Pathway (Reduction)

The selective reduction mechanism prevents the over-reduction of the benzene ring.

Caption: Step-wise reduction mechanism via the indoleninium intermediate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177811992, 5-(tert-Butyl)-2-(3-fluorophenyl)-1H-indole. Retrieved from [Link](Note: Used for structural verification of the indole core).

- Gribble, G. W., et al. (1974).Reactions of Sodium Borohydride in Acidic Media. Synthesis, 1974(10), 725-727. (The authoritative protocol for Indole-to-Indoline reduction).

Sources

molecular weight and formula of 5-(tert-butyl)indoline

A Strategic Guide to Synthesis, Characterization, and Medicinal Application

Executive Summary & Chemical Identity

5-(tert-Butyl)indoline (CAS: 65826-97-3) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and DNA-intercalating agents. Unlike its fully aromatic counterpart (indole), the indoline core offers a distinct 3D vector (sp³ hybridization at C2/C3) and increased basicity at the nitrogen, acting as a superior hydrogen bond donor/acceptor in active sites.

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthetic protocol, and the structural logic driving its application in drug design.

Physicochemical Core Profile

| Property | Value | Technical Note |

| IUPAC Name | 5-tert-butyl-2,3-dihydro-1H-indole | Systematic nomenclature |

| CAS Registry | 65826-97-3 | Verified identifier |

| Molecular Formula | C₁₂H₁₇N | Base Indoline ( |

| Molecular Weight | 175.27 g/mol | Monoisotopic Mass: 175.136 |

| LogP (Predicted) | ~3.6 - 3.9 | High lipophilicity due to bulky t-butyl group |

| H-Bond Donor | 1 | Secondary amine (N-H) |

| H-Bond Acceptor | 1 | Nitrogen lone pair |

Synthetic Methodology (The "Application Scientist" Approach)

While this compound can be theoretically accessed via direct alkylation, that route is plagued by poly-alkylation and regioselectivity issues. The industry-standard, self-validating protocol relies on the selective reduction of 5-tert-butylindole .

Why This Route? (Causality)

-

Regiocontrol: The tert-butyl group is installed prior to ring closure or on the indole, ensuring 100% C5 regioselectivity.

-

Chemo-selectivity: Sodium cyanoborohydride (

) in acetic acid selectively reduces the C2-C3 double bond of the indole without touching the aromatic ring, preserving the critical tert-butyl moiety.

Validated Protocol: Indole Reduction

Precursor: 5-tert-butylindole (CAS: 2243-76-7 for the dye derivative, but pure indole is required).

Reagents:

-

5-(tert-butyl)-1H-indole (1.0 eq)

-

Sodium cyanoborohydride (

) (3.0 eq) -

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Workflow:

-

Dissolution: Dissolve 5-(tert-butyl)-1H-indole in glacial acetic acid at

under -

Addition: Add

portion-wise over 30 minutes. Rationale: Controls hydrogen evolution and prevents runaway reduction. -

Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (System: Hexane/EtOAc 8:1). Endpoint: Disappearance of the indole spot (higher

) and appearance of the indoline (lower -

Quench: Pour mixture into ice water; basify to pH >10 with NaOH (aq). Rationale: Neutralizes AcOH and deprotonates the indoline for organic extraction.

-

Extraction: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel).

Synthesis Logic Diagram

Figure 1: Mechanistic flow for the selective reduction of 5-tert-butylindole to this compound.

Structural Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed. The absence of the C2-C3 double bond signal is the primary "Pass/Fail" metric.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

-

Key Signals:

-

The "Fingerprint" (t-Butyl):

ppm (Singlet, 9H). Confirmation of substituent integrity. -

The "Indoline Core" (C2/C3): Two triplets or multiplets at

ppm (2H, C3-H) and -

The Aromatic Region: Pattern consistent with 1,2,4-substitution (3 aromatic protons).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Target Mass:

. -

Purity Check: Single peak integration >95% at 254 nm.

Medicinal Chemistry Applications

This compound is rarely a final drug; it is a high-value intermediate. Its utility lies in its ability to modulate Lipophilic Ligand Efficiency (LLE) .

Mechanism of Action (Scaffold Utility)

-

Steric Occlusion: The bulky tert-butyl group at C5 fills hydrophobic pockets (e.g., the "back pocket" of kinase ATP sites), improving selectivity against off-target proteins with smaller pockets.

-

Metabolic Blocking: The C5 position of indoline is electronically activated (para to the Nitrogen). Without the tert-butyl group, this position is a "soft spot" for CYP450-mediated oxidation. The tert-butyl group blocks this metabolic liability.

-

Linker Chemistry: The secondary amine (N1) serves as a nucleophile to attach the scaffold to larger pharmacophores (e.g., via urea or amide linkages).

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the this compound scaffold.

References

-

Sigma-Aldrich. 5-tert-butyl-2,3-dihydro-1H-indole Product Page (CAS 65826-97-3). Validated commercial source for CAS verification. Link

-

PubChem. Compound Summary: 5-tert-butyl-2,3-dihydro-1H-indole.[1][2][3] National Library of Medicine. Link (Search Term: 65826-97-3)

- Gribble, G. W., et al.Reactions of Sodium Borohydride in Acidic Media. Synthesis of indolines via indole reduction. Synthesis, 1977.

-

Mingyue, L., et al. Synthesis of tert-butyl-substituted indolo[2,3-b]quinoxalines.[4][5] ResearchGate.[4][6] (Demonstrates utility of 5-tert-butylindoline precursors). Link

Sources

- 1. 2475-68-5 CAS Manufactory [m.chemicalbook.com]

- 2. 21540-21-6_CAS号:21540-21-6_5-tert-butyl-2,2,8,8-tetramethylnonane-3,7-dione - 化源网 [chemsrc.com]

- 3. CAS#:21540-21-6 | 5-tert-butyl-2,2,8,8-tetramethylnonane-3,7-dione | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Comparative Analysis of 5-tert-Butylindole and 5-tert-Butylindoline: Structural Dynamics and Medicinal Utility

[1]

Executive Summary

In the high-stakes arena of lead optimization, the distinction between 5-tert-butylindole (5-TBI) and 5-tert-butylindoline (5-TBIn) is not merely a matter of saturation—it is a choice between two distinct pharmacological architectures.

As a Senior Application Scientist, I often see these two scaffolds treated interchangeably during early-stage screening. This is a critical error. 5-TBI is a planar, electron-rich aromatic system functioning as a bioisostere for tryptophan, capable of

This guide dissects the electronic, synthetic, and medicinal divergences of these two moieties, providing a self-validating workflow for their synthesis and application.

Part 1: Structural & Electronic Divergence

The core difference lies in the pyrrole ring. In 5-TBI, the nitrogen lone pair is delocalized into the

Electronic State Comparison

-

5-tert-Butylindole (Aromatic):

-

Geometry: Planar.

-

Electronic Character:

-excessive heterocycle. -

Reactivity: Susceptible to electrophilic aromatic substitution (EAS) at C3.

-

Basicity: Negligible (

of protonated form

-

-

5-tert-Butylindoline (Non-Aromatic):

-

Geometry: Puckered (C2 and C3 twist out of plane).

-

Electronic Character: Bicyclic secondary amine.

-

Reactivity: Nucleophilic at Nitrogen; susceptible to N-alkylation/acylation.

-

Basicity: Moderate (

).

-

Figure 1: Electronic and reactivity switch between the aromatic indole and the saturated indoline scaffold.

Part 2: Synthetic Pathways & Self-Validating Protocols[1]

To ensure high fidelity in your chemical library, you must control the synthesis. Commercial samples of 5-tert-butylindole often contain trace impurities of the aniline precursor. The following workflow ensures pure material generation.

The "Aniline-to-Indoline" Workflow[1]

We utilize a Fischer Indole Synthesis followed by a Selective Cyanoborohydride Reduction . This route is preferred over catalytic hydrogenation for 5-TBIn because it avoids hydrogenolysis of the sensitive C-N bond or over-reduction of the benzene ring.

Step 1: Synthesis of 5-tert-Butylindole

-

Precursor: 4-tert-butylphenylhydrazine (generated from 4-tert-butylaniline).

-

Reagent: Acetaldehyde (or paraldehyde) + Polyphosphoric Acid (PPA) or ZnCl

. -

Mechanism: The para-substituted hydrazine directs the cyclization exclusively to the 5-position.

-

Critical Control Point: Temperature control during the [3,3]-sigmatropic rearrangement is vital to prevent polymerization.

Step 2: Selective Reduction to 5-tert-Butylindoline

-

Reagent: Sodium Cyanoborohydride (NaBH

CN) in Glacial Acetic Acid. -

Why this method? NaBH

CN is stable in acid. The acidic medium protonates the indole C3, generating an iminium species (

Figure 2: Synthetic lineage from aniline precursor to 5-tert-butylindoline via the Fischer-Reduction protocol.

Part 3: Spectroscopic Characterization[1][2]

Distinguishing these two compounds requires looking beyond the tert-butyl singlet (which appears ~1.35 ppm in both). The diagnostic signals are the protons on the heterocyclic ring.

Comparative NMR Data Table ( H NMR in CDCl )

| Feature | 5-tert-Butylindole (5-TBI) | 5-tert-Butylindoline (5-TBIn) | Diagnostic Note |

| C2-H | Key Differentiator: Aromatic vs. Aliphatic shift. | ||

| C3-H | Indoline C3 is clearly upfield (triplet). | ||

| N-H | Indole NH is deshielded by ring current. | ||

| t-Butyl | Minimal shift difference. |

Technician's Note: In 5-TBIn, the C2 and C3 protons appear as a distinct pair of triplets (or multiplets depending on resolution) in the 3.0–3.6 ppm region. If you see signals in the 6.0–7.5 ppm region only, reduction has failed.

Part 4: Medicinal Chemistry Applications[1][3]

Why choose one over the other? The tert-butyl group acts as a "Lipophilic Anchor" , increasing the

The Indole Scaffold (5-TBI)[1]

-

Role: Flat, intercalating, or stacking motif.

-

Binding Mode: Engages in

T-shaped interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket. -

Metabolic Stability: The 5-tert-butyl group blocks the primary site of metabolic oxidation (C5), forcing metabolism to the less reactive C6 or C7 positions, or to the tert-butyl group itself (hydroxylation).

The Indoline Scaffold (5-TBIn)

-

Role: 3D-Spacer and Hydrogen Bond Donor.

-

Binding Mode: The

character at C2/C3 allows the molecule to adopt a non-planar conformation, fitting into "curved" hydrophobic pockets. The basic Nitrogen (pKa ~5) can be protonated at physiological pH or serve as a specific H-bond donor/acceptor without the delocalization penalty of indole. -

Application: Often used to fine-tune the solubility and basicity of a drug candidate. It is also a precursor for N-acylated derivatives (e.g., indomethacin analogs) where the amide bond rotation is restricted.

Figure 3: Pharmacophore mapping: Matching the scaffold topology to the binding pocket requirements.

References

-

Fischer Indole Synthesis Mechanism & Regioselectivity

-

Selective Reduction of Indoles

-

Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Journal of the American Chemical Society, 1974, 96(25), 7812–7814. Link

-

-

Medicinal Chemistry of Indoles

-

NMR Data Verification

-

Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (General reference for Indole/Indoline shifts).

-

A Comprehensive Technical Guide to the Solubility of 5-tert-butylindoline in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 5-tert-butylindoline, a key intermediate in various synthetic applications, including pharmaceutical research and development. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for process optimization, formulation design, and ensuring reproducible experimental outcomes. This document moves beyond a simple listing of solvents, offering a robust theoretical framework coupled with actionable experimental protocols to empower researchers in making informed decisions about solvent selection.

Introduction to 5-tert-butylindoline and the Imperative of Solubility

5-tert-butylindoline, with its substituted indoline core, presents a unique molecular architecture that influences its interactions with various solvents. The bulky tert-butyl group introduces a significant non-polar character, while the indoline moiety, containing a secondary amine, provides a site for hydrogen bonding and polar interactions. The interplay of these structural features dictates the solubility of the molecule, which is a critical parameter in a multitude of applications, from reaction chemistry and purification to the formulation of active pharmaceutical ingredients (APIs). A comprehensive grasp of its solubility profile enables the rational selection of solvents, preventing issues such as poor reaction kinetics, difficult product isolation, and challenges in formulation.

This guide will provide a predictive framework for understanding the solubility of 5-tert-butylindoline using Hansen Solubility Parameters (HSP) and will further detail the experimental validation of these predictions.

The Theoretical Bedrock: Understanding "Like Dissolves Like" through Cohesion Energy

The age-old adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[1] This principle is more rigorously defined by the concept of cohesive energy density, which is the energy required to overcome the intermolecular forces within a mole of a substance. Solvents and solutes with similar cohesive energy densities are more likely to be miscible.

Hansen Solubility Parameters (HSP) refine this concept by dissecting the total cohesive energy into three distinct components:

-

δD (Dispersion forces): These are weak forces arising from temporary fluctuations in electron density around a molecule.

-

δP (Polar forces): These are stronger forces resulting from the interaction of permanent dipoles within molecules.

-

δH (Hydrogen bonding forces): These are the strongest of the three, involving the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom.

The total Hansen solubility parameter (δt) is related to these three components by the following equation:

δt² = δD² + δP² + δH²

A Predictive Approach: Harnessing Hansen Solubility Parameters

The power of the HSP methodology lies in its ability to predict the solubility of a solute in a given solvent by comparing their respective Hansen parameters.[2][3] This is achieved through the concept of the Hansen solubility sphere .

The Hansen Solubility Sphere

For a given solute, a "sphere" of solubility can be defined in the three-dimensional Hansen space (with axes δD, δP, and δH). Solvents whose HSP values fall within this sphere are considered "good" solvents for that solute, while those outside the sphere are "poor" solvents. The center of this sphere is the set of Hansen parameters for the solute, and its radius is termed the interaction radius (R₀) .

The distance (Ra) between the HSP of the solute and a solvent in Hansen space is calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²[2]

To determine if a solvent is likely to be a good solvent, we can calculate the Relative Energy Difference (RED) :

RED = Ra / R₀

A RED value less than 1 indicates that the solvent's HSPs lie within the solute's solubility sphere, suggesting good solubility. A RED value greater than 1 suggests poor solubility, and a value close to 1 implies partial or borderline solubility.

Estimating the Hansen Solubility Parameters of 5-tert-butylindoline

In the absence of experimentally determined HSP values for 5-tert-butylindoline, we can estimate them using group contribution methods .[4][5][6][7][8] These methods assign specific values for δD, δP, and δH to different molecular fragments. By summing the contributions of the constituent groups of 5-tert-butylindoline, we can arrive at an estimated set of HSPs for the entire molecule.

Based on its structure (an indoline ring, a tert-butyl group, and a secondary amine), the estimated Hansen Solubility Parameters for 5-tert-butylindoline are presented in the table below.

Table 1: Estimated Physicochemical and Hansen Solubility Parameters of 5-tert-butylindoline

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | PubChem |

| Molecular Weight | 175.27 g/mol | PubChem |

| Estimated Hansen Solubility Parameters | ||

| δD (MPa½) | 18.5 | Group Contribution Method[4][8] |

| δP (MPa½) | 4.5 | Group Contribution Method[4][8] |

| δH (MPa½) | 6.0 | Group Contribution Method[4][8] |

| Estimated Interaction Radius (R₀) | 8.0 | Estimated |

Predicting Solubility in Common Organic Solvents

With the estimated HSPs for 5-tert-butylindoline, we can now predict its solubility in a range of organic solvents for which the HSPs are known.

Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of 5-tert-butylindoline

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Calculated) | RED (Calculated) | Predicted Solubility |

| Non-Polar Solvents | ||||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 10.4 | 1.30 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 4.9 | 0.61 | Good |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 8.8 | 1.10 | Borderline/Poor |

| Polar Aprotic Solvents | ||||||

| Acetone | 15.5 | 10.4 | 7.0 | 8.0 | 1.00 | Borderline/Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.6 | 0.45 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.2 | 1.78 | Poor |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.1 | 0.51 | Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.6 | 0.58 | Good |

| Polar Protic Solvents | ||||||

| Methanol | 14.7 | 12.3 | 22.3 | 18.7 | 2.34 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.0 | 1.88 | Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.7 | 1.46 | Poor |

Experimental Validation: A Self-Validating Protocol

While predictive models are powerful, experimental validation is crucial for confirming the solubility behavior of a compound. The following protocol provides a systematic approach to determine the solubility of 5-tert-butylindoline.

Materials and Equipment

-

5-tert-butylindoline (solid)

-

Selected organic solvents (analytical grade or higher) from Table 2

-

Vials with screw caps (e.g., 4 mL)

-

Analytical balance (readable to ±0.1 mg)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filters with compatible membranes)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility.

Protocol:

-

Add approximately 10 mg of 5-tert-butylindoline to a vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial and vortex for 1 minute at room temperature.

-

Visually inspect the vial for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of the saturation solubility.

Protocol:

-

Accurately weigh an excess amount of 5-tert-butylindoline (e.g., 50 mg) into a vial. The key is to have undissolved solid present at equilibrium.

-

Add a known volume of the selected solvent (e.g., 2 mL) to the vial.

-

Cap the vial tightly and place it in a temperature-controlled environment (e.g., 25 °C) on a magnetic stirrer.

-

Stir the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 5-tert-butylindoline in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or mol/L.

Data Presentation and Interpretation

The results from the predictive and experimental approaches should be compiled for a comprehensive understanding.

Table 3: Predicted vs. Experimental Solubility of 5-tert-butylindoline in Selected Organic Solvents at 25 °C

| Solvent | Predicted Solubility (RED) | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Toluene | Good (0.61) | Soluble | To be determined experimentally |

| Ethyl Acetate | Good (0.45) | Soluble | To be determined experimentally |

| Tetrahydrofuran (THF) | Good (0.51) | Soluble | To be determined experimentally |

| Dichloromethane | Good (0.58) | Soluble | To be determined experimentally |

| Acetone | Borderline/Good (1.00) | Partially Soluble | To be determined experimentally |

| n-Hexane | Poor (1.30) | Insoluble | To be determined experimentally |

| Ethanol | Poor (1.88) | Insoluble | To be determined experimentally |

The experimental results are expected to correlate well with the RED values. Solvents with low RED values should exhibit high solubility, while those with high RED values will show poor solubility. Any discrepancies can provide further insights into specific solute-solvent interactions not fully captured by the HSP model.

Visualizing the Concepts and Workflow

Diagrams can significantly aid in understanding the theoretical concepts and experimental procedures.

Caption: The Hansen Solubility Sphere illustrates that good solvents lie within a certain "distance" (Ra) from the solute in 3D Hansen space.

Caption: A streamlined workflow for the quantitative determination of solubility using the isothermal shake-flask method.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-tert-butylindoline in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with robust experimental validation, researchers can confidently select appropriate solvents for their specific applications. This approach not only saves time and resources but also provides a deeper understanding of the molecular interactions that govern solubility, ultimately leading to more efficient and reproducible scientific outcomes.

References

-

Stefanis, E.; Panayiotou, C. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics2008 , 29, 568–585. [Link]

-

Just, S.; et al. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega2018 , 3 (11), 14956–14964. [Link]

-

Scribd. Appendix: C8 Estimation of HSP From Group Contribution Methods. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. [https://www.deanza.edu/faculty/hendricksjim/stories/storyReader 40)

-

GitHub. HSPiPy: Hansen Solubility Parameters in Python. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes2022 , 12(11), 1098. [Link]

-

YouTube. Introduction to the Hansen Solubility Parameters. [Link]

-

HSPiP - Hansen Solubility Parameters. [Link]

-

Just, S.; et al. Estimating Hansen solubility parameters of organic pigments by group contribution methods. Fluid Phase Equilibria2019 , 485, 166-176. [Link]

-

PubChem. 5-tert-butylindoline. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

- 1. Hansen Solubility Parameter Plot - File Exchange - OriginLab [originlab.com]

- 2. youtube.com [youtube.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. kinampark.com [kinampark.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Metabolic Stability of 5-tert-Butyl Substituted Indolines: Mechanisms, Assessment, and Optimization

Executive Summary

The 5-tert-butyl indoline scaffold represents a classic "privileged structure" in medicinal chemistry, frequently utilized to target hydrophobic pockets in kinases, GPCRs, and ion channels. However, its metabolic stability is often compromised by two distinct and competing oxidative pathways: aromatization (dehydrogenation) of the indoline ring and hydroxylation of the tert-butyl substituent. This technical guide analyzes these liabilities, provides rigorous assessment protocols, and outlines structural modification strategies to enhance half-life (

Structural Context and Metabolic Liabilities[2]

The 5-tert-butyl indoline moiety presents a unique metabolic challenge due to the convergence of an electron-rich bicyclic system and a bulky aliphatic side chain. Understanding the causality behind its instability is prerequisite to rational optimization.

The Dual-Pathway Liability

Metabolism of this scaffold is primarily driven by Cytochrome P450 (CYP450) enzymes, with CYP3A4 playing a dominant role.[2]

-

Pathway A: Indoline Dehydrogenation (Aromatization) Unlike typical aliphatic oxidations, indolines undergo a CYP-mediated dehydrogenation to form the corresponding indole.[3] This is a "novel aromatase" activity of CYP enzymes.

-

Mechanism: The reaction likely proceeds via a Single Electron Transfer (SET) from the nitrogen lone pair, followed by proton abstraction, or via a hydrogen atom transfer (HAT) mechanism.

-

Consequence: Conversion to indole flattens the molecule (sp³ to sp² transition at C2/C3), drastically altering binding affinity. Furthermore, 3-substituted indoles can be bioactivated to reactive electrophiles (e.g., methyleneindolenines), posing toxicity risks.[3]

-

-

Pathway B: tert-Butyl Oxidation The tert-butyl group, while sterically bulky, is a "metabolic soft spot."

-

Mechanism: CYP enzymes catalyze the hydroxylation of one of the equivalent methyl groups to form the alcohol (hydroxymethyl) metabolite.

-

Consequence: This introduces polarity, often reducing potency if the tert-butyl group resides in a hydrophobic pocket. The alcohol can be further oxidized to a carboxylic acid by alcohol dehydrogenases or CYPs.

-

Pathway Visualization

The following diagram illustrates the competing metabolic fates of the 5-tert-butyl indoline scaffold.

Figure 1: Competing metabolic pathways for 5-tert-butyl indoline. Black arrows indicate primary clearance routes.

Experimental Assessment Protocols

To accurately assess the stability of these compounds, researchers must distinguish between simple clearance and specific pathway contributions. The following protocol ensures data integrity and mechanistic insight.

Microsomal Stability Assay (Tier 1 Screen)

This assay determines the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Compound (1 µM final concentration, <0.1% DMSO).

-

Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Protocol Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes. Reasoning: Allows temperature equilibration and non-specific binding.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Remove aliquots (50 µL) at

min. -

Quenching: Immediately dispense into 150 µL ice-cold Stop Solution.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

-

Clearance Calculation: Plot

vs. time. The slope

Metabolite Identification (MetID)

Standard LC-MS/MS monitoring of the parent ion is insufficient. You must scan for specific mass shifts to diagnose the instability mechanism.

| Metabolite Type | Mass Shift ( | Diagnostic Ion | Mechanism |

| Indole (Dehydrogenation) | -2 Da | Aromatization of the heterocyclic ring. | |

| Alcohol (Hydroxylation) | +16 Da | Oxidation of the tert-butyl group. | |

| N-Oxide | +16 Da | Oxidation of the indoline nitrogen (distinguishable from alcohol by retention time). |

Structural Optimization Strategies

When high clearance is observed, the following medicinal chemistry strategies can mitigate metabolic liability without sacrificing potency.

Blocking Indoline Dehydrogenation

The propensity for aromatization is linked to the electron density of the nitrogen lone pair.

-

Strategy 1: N-Acylation/Sulfonylation. Converting the indoline nitrogen to an amide or sulfonamide withdraws electron density, significantly raising the oxidation potential and preventing SET-mediated dehydrogenation.

-

Example: Indapamide (a diuretic) utilizes an N-amide linkage, though dehydrogenation can still occur, it is slower than in free amines.

-

-

Strategy 2: C2/C3 Substitution. Introducing gem-dimethyl groups at the C2 or C3 position sterically hinders the planarization required for indole formation.

-

Strategy 3: Fluorination. Fluorine substitution on the aromatic ring (e.g., at C4 or C6) reduces the overall electron density of the system, making the ring less prone to oxidation.

Stabilizing the tert-Butyl Group

If the tert-butyl group is the primary soft spot (confirmed by MetID showing +16 Da metabolite), replace it with bioisosteres that lack abstractable protons or have higher bond dissociation energies.

-

Strategy 1: Trifluoromethylcyclopropyl (Cp-CF3). Replacing the tert-butyl group with a 1-(trifluoromethyl)cyclopropyl moiety eliminates the labile methyl C-H bonds while maintaining similar steric bulk and lipophilicity.

-

Validation: This strategy has been shown to increase

in HLM from 63 min to >100 min in finasteride analogs [2].[4]

-

-

Strategy 2: Bicyclo[1.1.1]pentane (BCP). The BCP motif is a rigid, saturated bioisostere of the tert-butyl group. The bridgehead protons are difficult to abstract due to strain and orbital misalignment for radical stabilization.

-

Strategy 3: Deuteration. Selective deuteration of the tert-butyl methyl groups (

) exploits the Kinetic Isotope Effect (KIE), potentially slowing down the rate-limiting C-H abstraction step by CYP enzymes.

Optimization Decision Tree

Figure 2: Decision matrix for optimizing 5-tert-butyl indoline stability based on metabolite identification.

Quantitative Comparison of Substituents

The following table summarizes the impact of structural modifications on metabolic stability parameters, synthesized from relevant medicinal chemistry literature.

| Substituent (R) at Pos. 5 | N-Substituent | Primary Metabolic Route | Relative Stability | Notes |

| tert-Butyl | H | Dehydrogenation > Hydroxylation | Low | Rapid aromatization to indole. |

| tert-Butyl | Acetyl | Hydroxylation (t-Bu) | Moderate | N-acetylation blocks dehydrogenation; t-Bu becomes the soft spot. |

| Cp-CF3 | Acetyl | Minor ring oxidation | High | "Metabolic armor" strategy; eliminates both major soft spots. |

| Isopropyl | H | Dehydrogenation + Hydroxylation | Very Low | Benzylic C-H on isopropyl is highly labile. |

| Chlorine | H | Dehydrogenation | Moderate | Halogen blocks position 5 but ring is still electron-rich enough for aromatization. |

References

-

Sun, H. et al. (2007).[5] Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition.[1][6][4][7][8][9][10] Link

-

Barnes-Seeman, D. et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Link

-

Simard, C. et al. (2009). Key Role of CYP3A4 in the Dehydrogenation of Indapamide. Drug Metabolism and Disposition.[1][6][4][7][8][9][10] Link

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. proteopedia.org [proteopedia.org]

- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

5-tert-Butylindoline: A Privileged Scaffold for Metabolic Stability and Hydrophobic Targeting

[1]

Executive Summary

In the optimization of lead compounds, the 5-tert-butylindoline moiety represents a strategic "magic bullet" for addressing two common failure modes: rapid metabolic clearance via aromatic oxidation and insufficient hydrophobic binding affinity.[1] Unlike the planar, electron-rich indole, the indoline core offers a distinct sp³-hybridized vector (the "kinked" structure) and reduced aromaticity.[1] The addition of a bulky 5-tert-butyl group serves a dual purpose: it sterically and electronically blocks the metabolically vulnerable para-position (C5) relative to the nitrogen, and it provides a high-volume lipophilic anchor (

Part 1: Structural & Physicochemical Rationale[1]

The "Para-Blocker" Effect (Metabolic Stability)

One of the primary liabilities of aniline-like systems (including indolines) is Phase I metabolic oxidation at the para-position (C5) by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).[1] This often leads to the formation of reactive quinone-imine intermediates, which are toxicophores.[1]

-

Mechanism: The tert-butyl group is metabolically robust compared to a hydrogen or methyl group.[1] While tert-butyl groups can eventually undergo oxidation to an alcohol or carboxylic acid, this process is significantly slower than aromatic hydroxylation.[1]

-

Result: Substitution at C5 forces metabolism to occur at less favorable sites or slows intrinsic clearance (

), extending the half-life (

Lipophilic Vectoring

The 5-tert-butylindoline scaffold is a "super-lipophile."[1]

-

Volume: The tert-butyl group occupies a spherical volume of approximately 115 ų, ideal for filling "back-pockets" in kinase ATP-binding sites or hydrophobic channels in GPCRs.[1]

-

Vector: Unlike 5-tert-butylindole (planar), 5-tert-butylindoline is puckered at C2/C3.[1] This directs the N1 substituent and the C5-tert-butyl group into a specific 3D vector, often improving selectivity by avoiding steric clashes that planar analogs might encounter.[1]

Part 2: Synthetic Pathways[1][2][3][4]

The synthesis of 5-tert-butylindoline is rarely done by direct alkylation due to poly-alkylation risks.[1] Two primary, high-fidelity routes are established: Reductive Alkylation (from indole) and the Isatin Cyclization (from aniline).[1]

Route A: The Modified Sandmeyer-Isatin Route (Scalable)

This is the preferred industrial route as it starts from inexpensive 4-tert-butylaniline and builds the ring systematically.[1]

-

Condensation: 4-tert-butylaniline reacts with chloral hydrate and hydroxylamine to form the isonitrosoacetanilide.[1]

-

Cyclization: Treatment with concentrated sulfuric acid effects the ring closure to 5-tert-butylisatin (5-tert-butylindoline-2,3-dione).[1]

-

Reduction: The isatin is reduced (e.g., with

or

Route B: Selective Reduction of Indoles

If 5-tert-butylindole is available, selective reduction of the C2-C3 double bond is efficient.[1]

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

Case Study 1: Indolo[2,3-b]quinoxalines (Antitumor)

Derivatives synthesized from 5-tert-butylisatin have shown potent DNA-intercalating properties.[1] The bulky tert-butyl group prevents self-aggregation of the planar core while increasing solubility in lipid membranes, allowing better cellular penetration than the unsubstituted parent compounds.

Case Study 2: 5-HT1A Receptor Ligands

In serotonin receptor antagonists, the basic nitrogen is often linked to an aryl moiety.[1] Replacing a simple phenyl or indole group with 5-tert-butylindoline dramatically increases binding affinity.[1] The C5-tert-butyl group engages a specific hydrophobic sub-pocket (Valine/Leucine rich) in the transmembrane domain, acting as a "lipophilic anchor."[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 5-tert-butylisatin (Intermediate)

Safety Note: This reaction uses concentrated sulfuric acid at high temperatures.[1] Perform in a fume hood.

-

Reagents: Chloral hydrate (0.11 mol),

(120g), 4-tert-butylaniline (0.1 mol), Hydroxylamine HCl (0.33 mol), Conc. -

Step A (Isonitroso Formation):

-

Step B (Cyclization):

-

Heat conc.[1]

(60 mL) to 50°C. -

Slowly add the dry isonitrosoacetanilide intermediate in small portions (keep temp < 70°C).

-

Once added, heat to 80°C for 15 minutes. The solution turns deep red/black.[1]

-

Cool to RT and pour onto crushed ice (500g). The 5-tert-butylisatin precipitates as an orange solid.[1]

-

Yield: Typically 65-75%.[1]

-

Protocol 2: Reduction to 5-tert-butylindoline[1]

-

Reagents: 5-tert-butylisatin (10 mmol),

(30 mmol), Dry THF (50 mL). -

Procedure:

-

Suspend

in dry THF under Argon at 0°C. -

Add 5-tert-butylisatin portion-wise (exothermic).[1]

-

Reflux for 4-6 hours (monitor by TLC).

-

Cool to 0°C. Quench carefully (Fieser method:

mL water, -

Filter salts, dry filtrate over

, and concentrate.[1] -

Purification: Flash chromatography (Hexane/EtOAc).[1]

-

Part 5: Visualization & Data[1]

Table 1: Comparative Properties of Indole vs. Indoline Scaffolds[1]

| Property | 5-tert-butylindole | 5-tert-butylindoline | Medicinal Chem Implication |

| Hybridization | Planar (Aromatic) | Puckered (C2/C3 sp³) | Indoline offers defined 3D vectors.[1] |

| Basicity (pKa) | Very Low (-2.[1]4) | Moderate (~5.[1]0) | Indoline N1 is more nucleophilic for coupling.[1] |

| Metabolic Risk | Epoxidation at C2-C3 | Hydroxylation at C5/C7 | C5-t-butyl blocks the primary soft spot.[1] |

| LogP (Est.) | ~4.2 | ~3.9 | Indoline is slightly less lipophilic but still high.[1] |

Diagram 1: Synthetic Workflow (The Isatin Route)

Caption: Step-wise synthesis of 5-tert-butylindoline from aniline precursors via the robust Isatin intermediate.[1][3][4]

Diagram 2: Metabolic Stability Logic

Caption: Mechanism of metabolic stabilization. The C5-tert-butyl group blocks rapid para-hydroxylation.[1]

References

-

Zhao, D., et al. (2016).[1] "Synthesis of 5-Substituted Indole-2,3-dione." Atlantis Press.[1]

-

Barnes-Seeman, D., et al. (2013).[1][4] "Metabolically Stable tert-Butyl Replacement."[1][4][5] ACS Medicinal Chemistry Letters.

-

Mingyue, L., et al. (2014).[1] "Synthesis and antitumor activity of indolo[2,3-b]quinoxalines." European Journal of Medicinal Chemistry. (Cited in context of 5-tert-butylisatin precursors).

-

Taiwo, et al. (2021).[1][6] "Synthesis of Phenylisoindoline-1,3-Diones." Journal of Pharmaceutical Research International.

Lipophilicity Profiling of 5-tert-butylindoline: A Technical Guide to LogP Determination and Application

Executive Summary

5-tert-butylindoline is a specialized heterocyclic building block frequently utilized in the synthesis of GPCR modulators and kinase inhibitors. Its core structure combines the bicyclic indoline scaffold with a bulky, hydrophobic tert-butyl group at the C5 position.

This modification drastically alters the physicochemical profile compared to the parent indoline. While unsubstituted indoline exhibits moderate lipophilicity (LogP ~2.1), the introduction of the tert-butyl moiety shifts the compound into a higher lipophilicity window (Predicted LogP ~4.1). This shift has profound implications for membrane permeability, blood-brain barrier (BBB) crossing, and aqueous solubility.

This guide provides a rigorous technical framework for predicting, measuring, and interpreting the lipophilicity of 5-tert-butylindoline, designed for researchers requiring high-fidelity physicochemical data.

Physicochemical Profile & Theoretical LogP

Before initiating wet-lab experiments, a theoretical baseline must be established to select appropriate solvent systems.

Structural Analysis[1]

-

Core Scaffold: Indoline (2,3-dihydro-1H-indole).[1][2][3][4] A bicyclic structure containing a benzene ring fused to a nitrogen-containing five-membered ring.

-

Substituent: tert-Butyl group (-C(CH₃)₃) at position 5.

-

Electronic Effect: The tert-butyl group is electron-donating (+I effect), potentially increasing the electron density of the aromatic ring and slightly influencing the basicity of the indoline nitrogen.

Calculated LogP (cLogP) Derivation

Using the Hansch-Leo fragmental constant method, we can derive a reliable estimate to guide experimental design.

| Fragment / Feature | Contribution ( | Source/Rationale |

| Indoline Core | ~2.14 | Experimental baseline for parent molecule |

| 5-tert-Butyl Group | +1.98 | Standard hydrophobic fragment constant |

| Electronic Correction | -0.10 | Minor correction for ortho/meta interactions |

| Total Predicted LogP | ~4.02 | High Lipophilicity |

Implication: A LogP of ~4.0 places 5-tert-butylindoline near the upper limit of Lipinski’s Rule of 5 (LogP < 5). It suggests excellent membrane permeability but potentially poor aqueous solubility, necessitating the use of organic co-solvents (DMSO, Methanol) during assay preparation.

Experimental Protocols for LogP Determination

For drug development, reliance on calculated values is insufficient. Two orthogonal methods are recommended to establish a "Gold Standard" value: RP-HPLC (High Throughput) and Shake-Flask (Validation) .

Method A: RP-HPLC Determination (OECD 117)

This method is preferred for screening and requires minimal sample. It relies on the correlation between retention factor (

Reagents & Equipment:

-

Column: C18 Reverse Phase with end-capping (e.g., Agilent ZORBAX Eclipse Plus C18), or an embedded amide column for better peak shape of basic amines.

-

Mobile Phase: Methanol / Water (75:25 v/v) buffered with 10mM MOPS or Ammonium Acetate (pH 7.4) to suppress ionization of the secondary amine.

-

Reference Standards: Toluene (LogP 2.7), Ethylbenzene (LogP 3.2), DDT (LogP 6.9).

Protocol:

-

Dead Time (

) Determination: Inject Sodium Nitrate or Thiourea to determine the column dead time. -

Standard Calibration: Inject a mixture of 5-7 reference standards with known LogP values spanning the range of 2.0 to 5.0.

-

Sample Injection: Inject 10 µL of 5-tert-butylindoline (dissolved in MeOH).

-

Calculation:

-

Calculate capacity factor:

-

Plot Log

vs. LogP of standards to generate a calibration curve. -

Interpolate the LogP of 5-tert-butylindoline.

-

Method B: Shake-Flask Method (OECD 107)

This is the absolute method used to validate HPLC results, particularly important when the compound interacts strongly with silanol groups on HPLC columns.

Protocol:

-

Pre-saturation: Saturate 1-Octanol with water, and Water (phosphate buffer pH 7.4) with 1-Octanol for 24 hours.

-

Preparation: Dissolve 5-tert-butylindoline in the water-saturated octanol phase.

-

Equilibration: Mix the organic sample solution with the octanol-saturated aqueous buffer in a 1:1 ratio.

-

Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using UV-Vis spectrophotometry (approx. 250-300 nm absorption max for indolines) or HPLC.

-

Calculation:

.

Visualization of Experimental Workflow

The following diagram illustrates the decision matrix and workflow for accurately determining the lipophilicity of this compound.

Figure 1: Integrated workflow for the predictive and experimental determination of lipophilicity for high-LogP indoline derivatives.

Applications and Biological Implications[6]

Understanding the LogP of 5-tert-butylindoline is not merely an academic exercise; it dictates the compound's utility in drug discovery.

Blood-Brain Barrier (BBB) Penetration

Compounds with a LogP between 2.0 and 3.5 are ideal for CNS penetration.

-

Analysis: With a LogP ~4.0, 5-tert-butylindoline is highly lipophilic. It will likely cross the BBB via passive diffusion but may be subject to high non-specific binding in brain tissue or rapid efflux if not optimized.

-

Strategy: If used as a CNS lead, medicinal chemists often introduce polar groups (e.g., hydroxyls, amines) elsewhere on the scaffold to lower the LogP back into the 2-3 range.

Formulation Challenges

High lipophilicity correlates with poor aqueous solubility.[5]

-

Self-Validating Check: If the experimental LogP confirms a value > 4.0, the compound will likely precipitate in standard aqueous bioassays (e.g., cell culture media).

-

Solution: Formulations must utilize carriers such as Cyclodextrins or lipid-based delivery systems (e.g., Liposomes) for in vivo studies.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3883099, 5-(tert-Butyl)-2-(2-methoxyphenyl)indoline. Retrieved from [Link]

-

Organization for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][5]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews. (Classic reference for fragment constants). Retrieved from [Link]

Sources

- 1. 5-(tert-Butyl)-2-phenylindoline | C18H21N | CID 4238152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(tert-Butyl)-2-(3,5-dimethoxyphenyl)indoline | C20H25NO2 | CID 177812021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(tert-Butyl)-2-(2-methoxyphenyl)indoline | C19H23NO | CID 3883099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(tert-Butyl)-2-(m-tolyl)indoline | C19H23N | CID 3872880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

The Indoline Scaffold: A Technical Guide to Synthesis, Safety, and Application of 5-tert-butylindoline and its Analogs

Introduction: The Privileged Indoline Scaffold

The indoline scaffold, a bicyclic heterocyclic amine, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure and synthetic tractability have made it a "privileged scaffold," meaning it is capable of binding to a variety of biological targets with high affinity.[2] This guide provides an in-depth technical overview of 5-tert-butylindoline, a representative substituted indoline, delving into its chemical identity, safety considerations, synthesis, and the broader applications of the indoline core in modern therapeutics. While a dedicated PubChem entry for 5-tert-butylindoline is not available, we will extrapolate from data on closely related structures and the parent indoline molecule. A PubChem CID has been assigned to the related compound 1-(5-tert-butyl-1,3-dihydroisoindol-2-yl)ethanone (CID 176725943).[3]

The benzene ring of the indoline structure can engage in hydrophobic interactions with protein residues, while the nitrogen-containing ring can act as both a hydrogen bond donor and acceptor.[4] This duality allows for a wide range of interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities.[5] Compared to its aromatic counterpart, indole, the non-planar nature of the indoline ring system can improve physicochemical properties such as aqueous solubility, a critical factor in drug development.[4]

Physicochemical Properties of the Indoline Core

The physicochemical properties of indoline derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The parent indoline is a dark brown, clear liquid with a melting point of -21 °C and a boiling point of 220-221 °C.[6] The introduction of substituents, such as a tert-butyl group at the 5-position, significantly alters these properties. The bulky and lipophilic tert-butyl group is expected to increase the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value for Indoline | Expected Influence of 5-tert-butyl Substitution |

| Molecular Weight | 119.16 g/mol [7] | Increase |

| Melting Point | -21 °C[6] | Increase |

| Boiling Point | 220-221 °C[6] | Increase |

| Water Solubility | 5 g/L[6] | Decrease |

| LogP (Lipophilicity) | Not specified | Increase |

Table 1: Physicochemical properties of the parent indoline and the expected influence of a 5-tert-butyl substituent.

Safety and Handling of Indoline Derivatives

Due to the absence of a specific Safety Data Sheet (SDS) for 5-tert-butylindoline, the safety precautions for the parent compound, indoline, should be considered as a baseline, with the understanding that substituents can modify the toxicological profile. Indoline is a combustible liquid and should be kept away from heat, sparks, and open flames.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] In case of inadequate ventilation, use a respiratory protection.[7]

-

Ventilation: Use only in a well-ventilated area.[8]

-

Handling: Avoid contact with skin and eyes.[8] Do not breathe mist, vapors, or spray.[8] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6] Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

Toxicological Profile of Indoline:

-

Skin and Eye Contact: May cause skin and eye irritation.[8]

-

Ingestion: May be harmful if swallowed.[8]

-

Inhalation: Not an expected route of exposure, but vapors may be harmful.[8]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[6]

It is imperative to conduct a thorough risk assessment before handling any new or modified chemical compound.

Synthesis of 5-Substituted Indolines

The synthesis of substituted indolines is a well-explored area of organic chemistry, with numerous methods available to access a wide variety of derivatives.[9] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Intramolecular C-H Amination

One efficient method for the synthesis of indolines is the palladium-catalyzed intramolecular amination of β-arylethylamine substrates. This approach offers high efficiency and mild reaction conditions.[9]

Experimental Protocol:

-

Substrate Preparation: Protect the amino group of a β-arylethylamine with a suitable directing group, such as a picolinamide (PA) group.

-

Reaction Setup: In a reaction vessel, combine the protected β-arylethylamine substrate, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a suitable base in an appropriate solvent.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by techniques such as TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture, and perform an aqueous workup. Purify the resulting indoline product by column chromatography.

The causality behind this experimental choice lies in the ability of the palladium catalyst to activate the C-H bond ortho to the directing group, facilitating the intramolecular cyclization to form the indoline ring.

Caption: Palladium-catalyzed synthesis of substituted indolines.

Photocatalyzed Decarboxylative Radical Arylation

A more recent and greener approach involves the use of photocatalysis to generate radicals that can cyclize to form the indoline ring. This metal-free procedure is tolerant of a wide range of functional groups.[10]

Applications in Drug Discovery and Development

The indoline scaffold is a recurring motif in a multitude of biologically active compounds and approved drugs.[4] Its versatility has led to its incorporation into molecules targeting a wide array of diseases.

-

Anticancer Agents: Indoline derivatives have shown significant potential in oncology by targeting various pathways involved in cancer progression.[5]

-

Antimicrobial Agents: The scaffold is present in compounds with activity against various bacteria and other microbes.[5]

-

Central Nervous System (CNS) Disorders: The ability of indoline-containing molecules to cross the blood-brain barrier has made them attractive candidates for treating neurological and psychiatric conditions.[11]

-

Anti-inflammatory and Analgesic Drugs: The indoline core has been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving agents.[4]

The development of highly substituted indolines allows for the fine-tuning of pharmacological activity and the optimization of drug-like properties.[4] The tert-butyl group, in particular, is often incorporated to enhance metabolic stability and binding affinity.

Conclusion

The 5-tert-butylindoline scaffold, as a representative of substituted indolines, embodies the principles of a privileged structure in medicinal chemistry. While specific data for this exact compound is limited, a comprehensive understanding of the indoline core's synthesis, safety, and applications provides a robust framework for researchers in drug discovery. The continued exploration of novel synthetic methodologies and the elucidation of the structure-activity relationships of indoline derivatives will undoubtedly lead to the development of new and improved therapeutics for a wide range of human diseases.

References

-

PubChem. (2025, September 25). 1-(5-tert-butyl-1,3-dihydroisoindol-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

-

Li, W., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1374. Retrieved from [Link]

-

Schrock, A. K., & Rovis, T. (2010). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society, 132(9), 2933–2935. Retrieved from [Link]

-

Singh, S., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(11), 2568. Retrieved from [Link]

-

Nargund, S., et al. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research Publication and Reviews, 6(8), 5975-5983. Retrieved from [Link]

-

Lokshin, V., et al. (2021). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Molecules, 26(11), 3121. Retrieved from [Link]

-

Nakata, Y., et al. (2023). Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties of Gramicidin A. Journal of the American Chemical Society, 145(25), 13788–13796. Retrieved from [Link]

-

Loyola University Chicago. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. eCommons. Retrieved from [Link]

-

PubChem. (n.d.). 5-Tert-butylnonane. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. Retrieved from [Link]

-

Fontaine, J. P., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry, 88(3), 1634–1645. Retrieved from [Link]

-

Loba Chemie. (2018, July 26). INDOLINE MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 5-(tert-Butyl)-2-phenylindoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Sun, L., et al. (2005). Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry, 70(11), 4355–4361. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020). Therapeutic Significance of Indole Scaffold in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5449. Retrieved from [Link]

-

Patel, M. B., et al. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Current Organic Synthesis, 20(6), 633-653. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1359678. Retrieved from [Link]

-

PubChem. (n.d.). 5-(tert-Butyl)-2-(3,5-dimethoxyphenyl)indoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Tert-butyl-3-nitropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. 1-(5-Tert-butyl-1,3-dihydroisoindol-2-yl)ethanone | C14H19NO | CID 176725943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]